(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PNU-159682 carboxylic acid is a highly potent derivative of the anthracycline family, known for its significant antitumor activity. It is a metabolite of nemorubicin, a chemotherapeutic agent, and has shown remarkable efficacy in inducing DNA damage and cell death in cancer cells . This compound is particularly notable for its ability to trigger immunogenic cell death, thereby stimulating anti-tumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PNU-159682 carboxylic acid involves the bioactivation of nemorubicin in human liver microsomes. This process is mediated by the cytochrome P450 enzyme CYP3A4 . The reaction conditions typically include the presence of NADPH and specific inhibitors like troleandomycin and ketoconazole to regulate the formation of the metabolite .
Industrial Production Methods
Industrial production methods for PNU-159682 carboxylic acid are not extensively documented. the synthesis likely involves large-scale biotransformation processes using human liver microsomes or genetically engineered cell lines expressing CYP3A4 .
Chemical Reactions Analysis
Types of Reactions
PNU-159682 carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of nemorubicin to PNU-159682 carboxylic acid involves an oxidation process mediated by CYP3A4.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of PNU-159682 carboxylic acid include NADPH, troleandomycin, and ketoconazole . The reactions typically occur under controlled conditions in the presence of human liver microsomes or specific cell lines .
Major Products Formed
The major product formed from the oxidation of nemorubicin is PNU-159682 carboxylic acid . This compound is significantly more cytotoxic than its parent compound, nemorubicin .
Scientific Research Applications
PNU-159682 carboxylic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the bioactivation of anthracyclines and their derivatives.
Biology: Investigated for its role in inducing DNA damage and cell cycle arrest in cancer cells.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mechanism of Action
PNU-159682 carboxylic acid exerts its effects by inducing DNA damage and cell death in cancer cells. It inhibits topoisomerase I, leading to the accumulation of DNA breaks and subsequent cell death . Additionally, it overcomes multidrug resistance mediated by MDR1 and MRP1, making it effective against resistant cancer cells . The compound also triggers immunogenic cell death, stimulating anti-tumor immunity .
Comparison with Similar Compounds
PNU-159682 carboxylic acid is compared with other anthracyclines such as doxorubicin and cisplatin:
Doxorubicin: While both compounds induce DNA damage, PNU-159682 carboxylic acid is significantly more potent and does not cause dose-limiting cardiotoxicity.
Cisplatin: Unlike cisplatin, which forms DNA cross-links, PNU-159682 carboxylic acid primarily induces single-strand breaks.
List of Similar Compounds
- Doxorubicin
- Cisplatin
- Nemorubicin
- PNU-159696
Properties
Molecular Formula |
C31H33NO13 |
---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C31H33NO13/c1-12-27-15(32-7-8-42-29(41-3)28(32)45-27)9-18(43-12)44-17-11-31(39,30(37)38)10-14-20(17)26(36)22-21(24(14)34)23(33)13-5-4-6-16(40-2)19(13)25(22)35/h4-6,12,15,17-18,27-29,34,36,39H,7-11H2,1-3H3,(H,37,38)/t12-,15-,17-,18-,27+,28+,29-,31-/m0/s1 |
InChI Key |
QRJDFOACHALIRS-LURYFDOKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCO[C@@H]([C@H]7O2)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCOC(C7O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.